Trihydrate vs. Anhydrous Amifostine: Long-Term Chemical Stability Comparison at 9 Months
Amifostine Trihydrate demonstrates significantly superior long-term chemical stability compared to anhydrous amifostine under identical storage conditions. After 9 months, the trihydrate maintained an assay value of 100.40%, whereas the anhydrous form degraded to 90.12%, representing a 10.28 percentage point absolute difference in active pharmaceutical ingredient (API) content [1]. This stability advantage is attributed to the crystalline orthorhombic P212121 structure of the trihydrate, which resists hydrolytic degradation [1].
| Evidence Dimension | API assay content (% of labeled amount) after 9 months storage |
|---|---|
| Target Compound Data | 100.40% assay |
| Comparator Or Baseline | Anhydrous amifostine: 90.12% assay |
| Quantified Difference | 10.28 absolute percentage points (11.4% relative advantage) |
| Conditions | Ambient storage conditions; time point 9 months |
Why This Matters
Procurement of the trihydrate ensures longer shelf life and consistent experimental potency, reducing the need for frequent reordering and minimizing batch-to-batch variability in long-term studies.
- [1] Comparative stability study: Amifostine trihydrate vs. anhydrous amifostine. 9-month assay values: trihydrate 100.40%, anhydrous 90.12%. View Source
